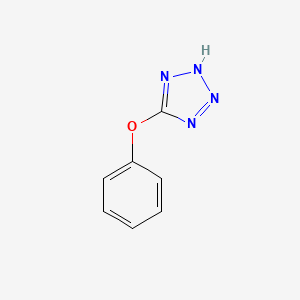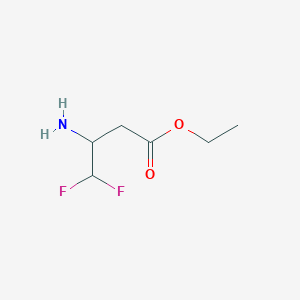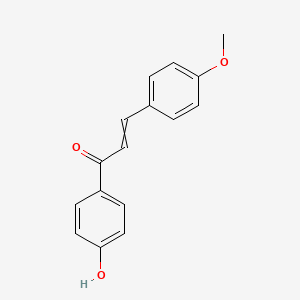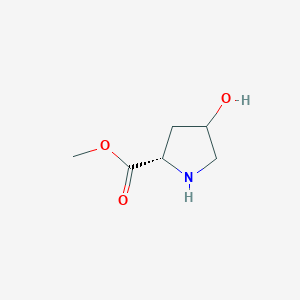
Phenyltetrazolyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyltetrazolyl ether is a heterocyclic compound containing a tetrazole ring substituted with a phenoxy group. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. The presence of the phenoxy group in this compound enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyltetrazolyl ether typically involves the reaction of phenoxy-substituted nitriles with sodium azide under acidic conditions. One common method is the cycloaddition reaction of phenoxyacetonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyltetrazolyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phenoxy-substituted tetrazole oxides.
Reduction: Formation of reduced nitrogen heterocycles.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
Phenyltetrazolyl ether has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids in pharmacophores.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting specific enzymes and receptors.
Industry: Utilized in the development of corrosion inhibitors, explosives, and propellants due to its nitrogen-rich structure.
Mechanism of Action
The mechanism of action of Phenyltetrazolyl ether varies depending on its application:
Biological Activity: The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. For example, it may act as an inhibitor of cytochrome P450 enzymes, affecting drug metabolism.
Corrosion Inhibition: Forms a protective layer on metal surfaces, preventing oxidation and corrosion through adsorption and complex formation.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a phenoxy group.
5-Methyl-1H-tetrazole: Contains a methyl group, used as a bioisostere for carboxylic acids.
1-Phenyl-1H-tetrazole-5-thiol: Contains a thiol group, used in corrosion inhibition and as a ligand.
Uniqueness
Phenyltetrazolyl ether is unique due to the presence of the phenoxy group, which enhances its chemical stability and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
6489-09-4 |
|---|---|
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-phenoxy-2H-tetrazole |
InChI |
InChI=1S/C7H6N4O/c1-2-4-6(5-3-1)12-7-8-10-11-9-7/h1-5H,(H,8,9,10,11) |
InChI Key |
UEHGAHXMHNQDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Thieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B8766644.png)




![1-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B8766709.png)





